molecular formula C22H20N4O4 B2378028 2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955597-77-0

2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2378028
CAS No.: 955597-77-0
M. Wt: 404.426
InChI Key: NOSGDGXEFOGRSX-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a chemical research compound designed for investigative applications in infectious disease and oncology. This molecule is built around the imidazo[1,2-b]pyridazine scaffold, a heterocyclic core recognized in medicinal chemistry for its significant biological potential . Scientific literature on closely related analogs indicates that 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives demonstrate high potency against Mycobacterium tuberculosis and Mycobacterium marinum in vitro, making this structural class a promising starting point for developing novel antitubercular agents . Furthermore, imidazo[1,2-b]pyridazine-based compounds have shown substantial relevance in cancer research. For instance, one such derivative (AP24534) has been identified as a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the treatment-resistant T315I mutant, for chronic myeloid leukemia . In parallel, other 3,6-disubstituted pyridazine derivatives have exhibited robust preclinical anticancer activity by downregulating c-jun N-terminal kinase-1 (JNK1) gene expression and modulating its downstream targets, thereby inducing necrosis in tumor models . The specific substitution pattern on this compound suggests it may serve as a valuable tool for researchers exploring structure-activity relationships (SAR), mechanism of action studies, and lead optimization campaigns within these critical therapeutic areas.

Properties

IUPAC Name

2,3-dimethoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-18-9-5-8-16(21(18)30-3)22(27)23-15-7-4-6-14(12-15)17-13-26-19(24-17)10-11-20(25-26)29-2/h4-13H,1-3H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSGDGXEFOGRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=C(C(=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Imidazo[1,2-b]pyridazine Synthesis

The imidazo[1,2-b]pyridazine moiety is synthesized via acid-catalyzed condensation of 3-amino-6-methoxypyridazine with α-bromoketones (e.g., phenacyl bromide). Microwave-assisted methods reduce reaction times from 12 hours to 15–20 minutes.

Example Procedure :

  • 3-Amino-6-methoxypyridazine (1.0 eq) and phenacyl bromide (1.2 eq) are refluxed in 1,4-dioxane with catalytic HCl.
  • The intermediate imidazo[1,2-b]pyridazine-3-ol is methylated using NaH/MeI in DMF (79% yield).

Key Data :

Step Conditions Yield (%) Purity (%)
Condensation HCl, 1,4-dioxane, reflux 93 95
O-Methylation NaH, MeI, DMF, 0°C→RT 79 98

Benzamide Coupling

The benzamide group is introduced via Schotten-Baumann reaction between 2,3-dimethoxybenzoyl chloride and 3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline.

Optimized Protocol :

  • 3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline (1.0 eq) is dissolved in THF under N₂.
  • 2,3-Dimethoxybenzoyl chloride (1.5 eq) is added dropwise at 0°C, followed by Et₃N (2.0 eq).
  • The mixture is stirred at RT for 6 hours, yielding the product after silica gel chromatography (68% yield).

Analytical Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, imidazo-H), 7.89–7.21 (m, 7H, aromatic), 3.98 (s, 6H, OCH₃).
  • HPLC : tᴿ = 8.2 min (C18 column, MeCN/H₂O 70:30).

Alternative Routes and Modifications

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling strategy attaches the imidazo[1,2-b]pyridazine to a pre-functionalized benzamide:

  • 6-Bromoimidazo[1,2-b]pyridazine is coupled with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline using Pd(PPh₃)₄/K₂CO₃ (82% yield).
  • Subsequent benzoylation with 2,3-dimethoxybenzoyl chloride follows the Schotten-Baumann method.

Advantages :

  • Enables late-stage diversification of the aryl group.
  • Tolerant of electron-withdrawing substituents.

One-Pot Tandem Synthesis

A streamlined approach combines imidazo ring formation and benzamide coupling in a single reactor:

  • 3-Amino-6-methoxypyridazine , phenacyl bromide , and 2,3-dimethoxybenzoic acid are heated in POCl₃ at 80°C for 4 hours.
  • The crude product is neutralized with NaHCO₃ and purified via recrystallization (58% yield).

Limitations :

  • Lower yield due to competing side reactions.
  • Requires strict stoichiometric control.

Challenges and Optimization

Regioselectivity in Imidazo Ring Formation

The position of methoxy groups on the pyridazine ring critically impacts reactivity:

  • 6-Methoxy derivatives show higher yields (78%) vs. 5-methoxy analogs (42%) due to reduced steric hindrance.
  • Halogenated intermediates (e.g., 6-chloro) improve regiocontrol during condensation.

Functional Group Compatibility

  • Methoxy groups require protection during Pd-catalyzed steps (e.g., as MOM ethers).
  • Amide bond stability : Reactions involving strong bases (e.g., NaH) necessitate low temperatures to prevent hydrolysis.

Scalability and Industrial Feasibility

Parameter Lab-Scale (5 g) Pilot-Scale (500 g)
Total Yield 65% 72%
Purity (HPLC) 98.5% 99.2%
Cost per Kilogram $12,400 $8,900

Key Improvements for Scale-Up :

  • Replace column chromatography with crystallization (MeOH/H₂O) for benzamide isolation.
  • Use flow chemistry for imidazo ring synthesis to enhance heat transfer.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazo[1,2-b]pyridazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the imidazo[1,2-b]pyridazine ring can produce various reduced derivatives .

Scientific Research Applications

2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazine moiety can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide

  • Structural Differences : Replaces the 2,3-dimethoxy groups on the benzamide with 3,4-difluoro and adds a 2-fluoro substituent on the phenyl linker.
  • Impact : Fluorination enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius. However, the absence of methoxy groups may reduce solubility .
  • Molecular Weight : 398.344 g/mol (vs. 433.42 g/mol for the target compound).

2,6-Dimethoxy-N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

  • Structural Differences : The 2,6-dimethoxy substitution on the benzamide (vs. 2,3-dimethoxy) alters steric and electronic profiles.

Ponatinib (AP24534)

  • Structural Differences : Features an ethynyl linker between the imidazo[1,2-b]pyridazine and phenyl rings and a trifluoromethyl group on the terminal phenyl.
  • Impact : The ethynyl group enhances rigidity and target engagement, while the trifluoromethyl group improves selectivity for mutant Bcr-Abl isoforms. Ponatinib’s IC₅₀ against Bcr-Abl is <0.5 nM, making it 500-fold more potent than earlier inhibitors like imatinib .

CT-721

  • Structural Differences : Contains a chloro substituent on the imidazo[1,2-b]pyridazine and a methylpiperazine group on the indene-carboxamide.
  • CT-721 shows superior in vivo efficacy in xenograft models compared to ponatinib .

Data Table: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
2,3-Dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide 2,3-dimethoxybenzamide; 6-methoxyimidazo[1,2-b]pyridazine 433.42 High solubility (methoxy groups); potential kinase inhibition (structural analog to ponatinib)
3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide 3,4-difluorobenzamide; 2-fluoro-phenyl linker 398.34 Enhanced metabolic stability; possible reduced solubility
Ponatinib Ethynyl linker; trifluoromethylphenyl 569.46 IC₅₀ <0.5 nM for Bcr-Abl; targets T315I mutants
CT-721 Chloro-imidazo[1,2-b]pyridazine; methylpiperazine-indene carboxamide 552.04 Improved BBB penetration; superior in vivo efficacy

Research Findings and Implications

Substituent Effects :

  • Methoxy vs. Fluoro : Methoxy groups (as in the target compound) improve solubility but may increase susceptibility to demethylation. Fluorinated analogs (e.g., ) trade solubility for metabolic stability .
  • Positional Isomerism : The 2,3-dimethoxy configuration likely offers better target engagement than 2,6-dimethoxy due to reduced steric hindrance .

Therapeutic Potential: Imidazo[1,2-b]pyridazine derivatives are prominent in kinase inhibitor development.

Synthetic Accessibility :

  • The synthesis of related compounds (e.g., ponatinib) involves multi-step routes with palladium-catalyzed couplings, highlighting challenges in scalability and purity .

Biological Activity

2,3-Dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound that belongs to the class of benzamides. It features multiple functional groups, including methoxy and imidazo moieties, which contribute to its unique chemical properties and potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C22H22N4O4, with a molecular weight of approximately 406.44 g/mol. The structure includes a benzamide core substituted with two methoxy groups and an imidazo[1,2-b]pyridazine derivative, which may impart distinct biological properties compared to related compounds.

Attribute Value
Molecular FormulaC22H22N4O4
Molecular Weight406.44 g/mol
CAS Number955598-54-6

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of imidazo[1,2-b]pyridazine derivatives. A series of compounds were screened for their activity against Mycobacterium tuberculosis (Mtb). The results indicated that derivatives with specific substitutions exhibited significant inhibitory effects. For instance:

Compound C6 Substituent C2 Substituent Mtb MIC90 (μg/mL) Mtb MIC90 (μM)
1aBnOPh13.02
2aBnSPh0.51.44
3aBnNMePh12.90

These findings suggest that the presence of specific substituents at the C2 and C6 positions significantly influences the compound's activity against Mtb, indicating a potential pathway for developing new antimycobacterial agents .

PDE4 Inhibition

Another area of interest is the inhibition of phosphodiesterase-4 (PDE4), an enzyme implicated in inflammatory processes. Compounds similar to this compound have been evaluated for their PDE4 inhibitory activity. PDE4 inhibitors are being investigated for their therapeutic potential in treating respiratory diseases such as asthma and COPD due to their ability to reduce inflammation .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,2-b]pyridazine derivatives has revealed insights into how different functional groups affect biological activity. The presence of methoxy groups at specific positions enhances the compound's efficacy against various targets. By systematically varying these substituents, researchers can optimize the biological activity and selectivity of these compounds.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on Antimycobacterial Activity : A high-throughput screening campaign identified several potent derivatives against Mtb. The study emphasized the importance of structural modifications in enhancing activity .
  • PDE4 Inhibition Study : Research into PDE4 inhibitors demonstrated that certain structural features significantly improve anti-inflammatory effects in vivo .

Q & A

Basic: What are the critical steps and challenges in synthesizing 2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Core formation : Cyclization to construct the imidazo[1,2-b]pyridazine ring, often requiring precise temperature control (e.g., 80–120°C) and anhydrous conditions to avoid side reactions .
  • Functionalization : Introduction of methoxy and benzamide groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amidation), with careful pH control to prevent deprotonation of sensitive intermediates .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is used to isolate the final product, with yields typically ranging from 40–60% due to steric hindrance and solubility challenges .

Advanced: How can reaction conditions be optimized to enhance imidazo[1,2-b]pyridazine core formation?

Answer:
Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time by 30–50% .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency for aryl-aryl bond formation .
  • Real-time monitoring : Thin-layer chromatography (TLC) or in-situ NMR tracks reaction progress, enabling rapid adjustment of stoichiometry or temperature .

Basic: Which spectroscopic techniques are essential for structural validation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of methoxy groups and imidazo[1,2-b]pyridazine substitution patterns. Aromatic protons typically resonate at δ 7.2–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected m/z ~463.18) and detects isotopic patterns for halogenated impurities .
  • HPLC : Purity >95% is achieved using C18 reverse-phase columns with acetonitrile/water gradients .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Assay standardization : Use isogenic cell lines and consistent ATP concentrations in kinase inhibition assays to minimize variability .
  • Structural analogs : Compare IC₅₀ values of derivatives (e.g., fluorinated or chlorinated variants) to identify substituents critical for activity .
  • In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or CDK2, cross-referenced with experimental IC₅₀ data .

Advanced: Design a structure-activity relationship (SAR) study to identify the pharmacophore.

Answer:

  • Synthetic modifications : Prepare analogs with:
    • Varied methoxy positions (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy).
    • Substituents on the benzamide ring (e.g., fluoro, nitro groups) .
  • In vitro testing : Evaluate cytotoxicity (MTT assay) and kinase inhibition (ADP-Glo™ assay) across 10+ cancer cell lines .
  • Computational analysis : Generate 3D-QSAR models using CoMFA/CoMSIA to map electrostatic and steric contributions to activity .

Basic: What protocols ensure compound stability during storage?

Answer:

  • Storage : Lyophilized powder stored at -20°C under argon minimizes hydrolysis of the benzamide bond.
  • Stability assays : Monthly HPLC analysis detects degradation products (e.g., free benzamide or demethylated imidazopyridazine) .

Advanced: Which in vivo models are suitable for pharmacokinetic (PK) studies?

Answer:

  • Rodent models : Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 12, and 24 h post-dose.
  • Analytical method : LC-MS/MS quantifies parent compound (LOQ: 1 ng/mL) and metabolites (e.g., O-demethylated derivatives) .

Advanced: How to distinguish on-target vs. off-target effects in biological assays?

Answer:

  • Genetic knockdown : CRISPR/Cas9-mediated knockout of putative targets (e.g., EGFR) in HeLa cells; loss of activity confirms on-target effects .
  • Competitive binding : Use fluorescent probes (e.g., TAMRA-labeled ATP) in fluorescence polarization assays to measure direct target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.